2,5,5-Trimethyl-2-phenyl-1,3-dioxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5406-58-6 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-12(2)9-14-13(3,15-10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
AALXTPRRKXUUOM-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)(C)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(COC(OC1)(C)C2=CC=CC=C2)C |
Appearance |
Solid powder |
Other CAS No. |
5406-58-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,5,5-Trimethyl-2-phenyl-1,3-dioxane |
Origin of Product |
United States |
Synthetic Methodologies for 2,5,5 Trimethyl 2 Phenyl 1,3 Dioxane and Its Analogs
Catalytic Prins Reactions for Substituted 1,3-Dioxane (B1201747) Synthesis
An alternative and powerful methodology for the synthesis of substituted 1,3-dioxanes is the Prins reaction. thieme-connect.com This reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene (olefin). rsc.orgacs.org The process typically proceeds through a carbocation intermediate which is then trapped intramolecularly by the oxygen of the carbonyl group, leading to the formation of the cyclic 1,3-dioxane ring. acs.org
The reaction is highly versatile and can be catalyzed by both Brønsted and Lewis acids. rsc.orgacs.org The scope of the reaction is broad, accommodating a variety of substituted alkenes and carbonyl partners, making it a valuable tool for creating structurally diverse 1,3-dioxanes. thieme-connect.com Furthermore, advancements in this area have led to the development of asymmetric Prins reactions, which utilize chiral catalysts to produce enantioenriched 1,3-dioxanes, which are valuable building blocks in the synthesis of complex molecules. acs.orgmpg.de While acetalization builds the ring from a pre-formed C-O-C-O-C unit (the diol) and a carbonyl, the Prins reaction constructs the ring by forming new carbon-carbon and carbon-oxygen bonds between an alkene and a carbonyl compound.
Asymmetric Prins Reactions for Enantioselective Product Formation
A significant challenge in the synthesis of substituted 1,3-dioxanes is the control of enantioselectivity. The development of catalytic asymmetric Prins reactions has been a key area of research, enabling the synthesis of chiral 1,3-dioxanes from readily available starting materials. acs.org These methods often rely on sophisticated catalyst design to create a chiral environment that influences the stereochemical outcome of the reaction.
Molecular iodine has been established as an effective reagent for promoting the Prins reaction. acs.org While stoichiometric amounts of iodine can be used, a more efficient catalytic protocol has been developed that utilizes iodine at low loading (0.5–5 mol%). thieme-connect.comthieme-connect.com The key to this catalytic system is the addition of pyridinium (B92312) bis(trifluoromethanesulfonyl)imide (TFSI) salts in a 1:1 ratio to the molecular iodine. thieme-connect.comthieme-connect.com This combination serves as a mild and effective catalytic system for the condensation of styrenes with aliphatic aldehydes to produce racemic 1,3-dioxanes. thieme-connect.com The system not only catalyzes the reaction but also facilitates the isomerization of the product to the more thermodynamically stable isomer, resulting in high yields (up to 92%) and high diastereoselectivities (d.r. up to 82:18). thieme-connect.comthieme-connect.comresearchgate.net The 'I₂/TFSI salt' combination has proven to be more effective than using either iodine or the TFSI salt alone. thieme-connect.com
| Catalyst System | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| I₂ | 2 | Low | Moderate |
| 7·NTf₂ (TFSI Salt) | 2 | No reaction | - |
| I₂ / 7·NTf₂ (1:1) | 0.5 (I₂) / 0.5 (Salt) | High | High |
| I₂ / 7·NTf₂ (1:1) | 2 (I₂) / 2 (Salt) | Up to 92% | Up to 82:18 |
| I₂ / 7·NTf₂ (2:1) | 4 (I₂) / 2 (Salt) | Lower Yield | Higher d.r. |
For achieving high enantioselectivity, a class of highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids has been developed. researchgate.netorganic-chemistry.org These powerful organocatalysts have demonstrated remarkable success in catalyzing asymmetric Prins reactions. acs.orgresearchgate.net The design of these catalysts, which often feature a BINOL backbone with electron-withdrawing groups, creates a confined chiral microenvironment around the acidic site. researchgate.net This confinement is crucial for controlling the facial selectivity of the olefin's attack on the activated aldehyde. mpg.de The iIDP catalysts are effective for a wide range of substrates, including both aliphatic and aromatic aldehydes, and provide diverse functionalized 1,3-dioxanes and other Prins products in good to excellent yields with high regio- and enantioselectivities (up to 95.5:4.5 er). acs.orgorganic-chemistry.org This methodology provides a scalable and efficient route to various optically active products. organic-chemistry.org
| Catalyst | Substrates | Conversion (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| (S,S)-iIDP | Styrenes + Paraformaldehyde | >99 | Up to 95:5 |
| iIDP with Nitro Groups | Homoallylic Alcohols + Aldehydes | High | High |
Understanding the reaction mechanism is crucial for optimizing and expanding the scope of synthetic methods. Isotope labeling experiments have been a powerful tool for elucidating the intricate mechanistic details of the Prins reaction. nih.govias.ac.in In the context of the iIDP-catalyzed asymmetric intermolecular Prins reaction, labeling studies using deuterated starting materials (styrene β,β-d₂ and/or paraformaldehyde-d₂) have been conducted. nih.gov The results from these experiments, combined with computational calculations, suggest that the transformation does not proceed through a stepwise pathway involving a discrete benzyl (B1604629) cation intermediate. acs.orgresearchgate.net Instead, the evidence points towards a concerted, highly asynchronous mechanism where the olefin adds to an acid-activated formaldehyde (B43269) oligomer. acs.orgresearchgate.netnih.gov Similarly, oxygen-18 labeling has been used to investigate the potential intermediacy of stabilized benzylic cations in related acid-promoted cyclizations. nih.gov
Optimization of Catalytic Reaction Parameters (e.g., Solvent, Temperature, Catalyst Loading)
The efficiency and selectivity of the synthesis of 1,3-dioxanes via the Prins reaction are highly dependent on various reaction parameters. Systematic optimization of these conditions is essential to maximize product yields and minimize side reactions. researchgate.netmdpi.com
Solvent: The choice of solvent can significantly influence reaction rates and yields. For instance, in certain palladium-catalyzed reactions, polar aprotic solvents like 1,4-dioxane (B91453) have been found to be optimal. researchgate.net For the iIDP-catalyzed Prins reaction, cyclohexane (B81311) is a commonly used solvent. organic-chemistry.org
Temperature: Reaction temperature is a critical parameter. Increasing the temperature can improve reaction rates and yields up to an optimal point, beyond which side reactions may become more prevalent. researchgate.net For example, raising the temperature from room temperature to 80 °C has been shown to significantly improve yields and shorten reaction times in specific syntheses. researchgate.net
Catalyst Loading: The amount of catalyst used is another key factor. Increasing the catalyst loading generally increases the product yield up to a certain point, after which no further improvement is observed. researchgate.net Finding the optimal catalyst loading is crucial for balancing reaction efficiency with cost-effectiveness. In the iodine-catalyzed system, loadings as low as 0.5 mol% have proven effective. researchgate.net
| Parameter | Condition A | Condition B | Condition C | Optimal Condition |
|---|---|---|---|---|
| Solvent | Toluene (B28343) | DCM | Dioxane | Dioxane |
| Temperature (°C) | 25 (RT) | 50 | 80 | 80 |
| Catalyst Loading (mol%) | 1 | 2.5 | 5 | 2.5 |
| Yield (%) | 45 | 91 | 90 | 91 |
Multi-Step Synthetic Sequences and Process Optimization
Sequential Reactions for Dioxane Formation from Diols and Aldehydes/Ketones
The synthesis of 2,5,5-trimethyl-2-phenyl-1,3-dioxane is most commonly achieved through the acid-catalyzed reaction of a 1,3-diol with a ketone or its equivalent, such as a ketal. This reaction, known as acetalization or ketalization, is a well-established method for forming the 1,3-dioxane ring system. The specific reactants for the target compound are 2,2-dimethyl-1,3-propanediol and acetophenone (B1666503) (or a derivative like 2,2-dimethoxypropane).
The general mechanism involves the protonation of the carbonyl group of the ketone (or the leaving group of a ketal) by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl groups of the diol. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable 1,3-dioxane ring. The reaction is reversible, and to drive it towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
A variety of acid catalysts can be employed for this transformation, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice. Other suitable catalysts include sulfuric acid and Lewis acids. The reaction is typically carried out in a non-polar solvent like toluene or benzene (B151609) to facilitate the removal of water.
A specific example for a closely related analog, 2,2,5-trimethyl-5-phenyl-1,3-dioxane, involves the reketalization of 2,2-dimethoxypropane (B42991) with 2-methyl-2-phenyl-propanediol-(1,3) in the presence of an acid catalyst like p-toluenesulfonic acid. google.com This method highlights the use of a ketal as the carbonyl source, which can sometimes offer advantages in terms of reaction conditions and yields.
Table 1: Reactants and Catalysts for the Synthesis of this compound and Analogs
| Diol | Aldehyde/Ketone Source | Catalyst | Solvent | Byproduct Removed |
|---|---|---|---|---|
| 2,2-Dimethyl-1,3-propanediol | Acetophenone | p-Toluenesulfonic acid | Toluene | Water |
| 2,2-Dimethyl-1,3-propanediol | 2,2-Dimethoxypropane | p-Toluenesulfonic acid | - | Methanol |
| 2-Methyl-2-phenyl-propanediol-(1,3) | 2,2-Dimethoxypropane | p-Toluenesulfonic acid | - | Methanol |
Industrial Scale Synthesis Considerations
When transitioning the synthesis of this compound and its analogs from a laboratory to an industrial scale, several critical factors must be considered to ensure a safe, efficient, and cost-effective process.
Reaction Conditions and Equipment: On an industrial scale, precise control over reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of byproducts. The thermal sensitivity of some bishydroxymethyl compounds, which can decompose at elevated temperatures, presents a significant challenge. chemsynthesis.com This necessitates the use of reactors with efficient heat exchange systems to maintain optimal temperature profiles.
Process Safety: The handling of flammable solvents and corrosive acids on a large scale requires strict adherence to safety protocols and the use of specialized equipment to prevent accidents. Some synthetic routes for related compounds have been deemed unsuitable for industrial production due to the use of starting materials with a high risk of explosion. google.com
Product Purification and Waste Management: The purification of the final product to meet the required specifications is a key step. Fractional distillation is a common method for isolating 1,3-dioxane compounds. chemsynthesis.com The disposal of waste streams, including spent catalysts and solvents, must be handled in an environmentally responsible manner. The development of catalytic systems that are highly efficient and easily recyclable is a continuous goal in industrial chemistry to minimize waste and improve sustainability.
Table 2: Key Considerations for Industrial Scale Synthesis
| Consideration | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Homogeneous acids (e.g., p-TsOH, H₂SO₄) are common. | Heterogeneous (solid) acid catalysts are preferred for ease of separation and reusability. |
| Solvent | A wider range of solvents can be used. | Solvent choice is dictated by cost, safety (flash point), and ease of recovery. |
| Water Removal | Dean-Stark apparatus is typically sufficient. | More efficient and continuous water removal systems are required. |
| Heat Management | Simple heating mantles or oil baths are used. | Jacketed reactors with precise temperature control and efficient heat transfer are necessary. |
| Safety | Standard laboratory safety procedures. | Rigorous process safety management (PSM) protocols and specialized equipment are essential. |
| Purification | Chromatography or simple distillation. | Fractional distillation on a large scale is the primary method. |
Despite a comprehensive multi-step search for spectroscopic data pertaining to this compound (CAS Number: 5406-58-6), the specific experimental values required to populate the requested article sections are not available in the public domain through the conducted searches. Information on related but structurally distinct compounds such as "2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid" and "5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane" was found, but this data is not applicable to the target molecule.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as the fundamental data for ¹H NMR, ¹³C NMR, Solid-State NMR, IR, and UV-Vis analysis of this compound could not be retrieved.
Structural Elucidation and Conformational Analysis of 2,5,5 Trimethyl 2 Phenyl 1,3 Dioxane Systems
Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 2,5,5-trimethyl-2-phenyl-1,3-dioxane, the molecular formula is C13H18O2, corresponding to a molecular weight of approximately 206.28 g/mol . ncats.iochemspider.comfda.govnist.govchembk.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of 1,3-dioxane (B1201747) systems, like other ethers and acetals, is influenced by the stability of the resulting carbocations. libretexts.orglibretexts.org Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: The cleavage of bonds adjacent to the oxygen atoms is a common fragmentation mode for ethers and acetals. miamioh.edu This could lead to the loss of a methyl radical (CH3•, mass = 15) or a phenyl radical (C6H5•, mass = 77).
Loss of Substituents: The fragmentation may show peaks corresponding to the loss of the substituents from the ring. For instance, a peak at M-15 could indicate the loss of a methyl group. A prominent peak is often observed at m/z 43, which can be attributed to the [CH3CO]+ ion, a common fragment in compounds with carbonyl or related structures. miamioh.edu
Phenyl Group Fragmentation: The presence of the phenyl group would give rise to characteristic aromatic fragments, such as the phenyl cation at m/z 77 and potentially a tropylium (B1234903) ion if rearrangement occurs.
The base peak in the spectrum, which is the most intense peak, often corresponds to the most stable fragment formed during ionization. youtube.com For this molecule, a highly stabilized oxonium ion resulting from ring cleavage would be a likely candidate for the base peak.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol ncats.ionist.gov |
| Predicted M+ Peak (m/z) | 206 |
| Common Fragments (m/z) | 191 (M-15), 129 (M-77), 105, 77, 43 |
X-ray Diffraction (XRD) for Crystal Structure Determination
Studies on compounds like 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid consistently show that the 1,3-dioxane ring adopts a chair conformation. nih.govnih.gov This is the most stable conformation, analogous to cyclohexane (B81311), minimizing torsional and steric strain. thieme-connect.de
Key structural features expected for this compound based on these analogs are:
Ring Conformation: The six-membered 1,3-dioxane ring will exist in a chair conformation. nih.govresearchgate.net
Substituent Orientation: Due to significant 1,3-diaxial interactions, the bulky phenyl group at the C2 position will strongly prefer an equatorial orientation. nih.govthieme-connect.de The methyl group also at C2 will consequently be in the axial position. The two methyl groups at the C5 position will occupy one axial and one equatorial position.
A puckering analysis of the related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid gave parameters of Q = 0.5540 (9) Å and θ = 176.65 (9)°, confirming an approximate chair form. nih.gov Similar parameters would be expected for the title compound.
Table 2: Expected Crystallographic Parameters for this compound (based on analogs)
| Parameter | Expected Feature | Rationale |
| Ring Conformation | Chair nih.govnih.govresearchgate.net | Lowest energy conformer, minimizes strain. thieme-connect.de |
| C2-Phenyl Position | Equatorial nih.gov | Avoids steric hindrance with axial hydrogens. thieme-connect.de |
| C2-Methyl Position | Axial | C2 is a quaternary center. |
| C5-Methyl Positions | One Axial, One Equatorial | Standard for gem-disubstitution on a chair ring. |
Stereochemical Considerations and Isomerism
Diastereoisomeric Forms of Substituted 1,3-Dioxanes
Diastereomers are stereoisomers that are not mirror images of each other. In substituted 1,3-dioxanes, diastereomerism, often in the form of cis-trans isomerism, arises when there are two or more stereocenters within the molecule. researchgate.net For example, in a 2,4-disubstituted 1,3-dioxane, the substituents can be on the same side of the ring (cis) or on opposite sides (trans), leading to two distinct diastereomeric forms.
However, this compound is an achiral molecule and does not exhibit diastereomerism. ncats.iofda.gov This is because the C5 position is substituted with two identical methyl groups (a gem-dimethyl group), meaning it is not a stereocenter. Similarly, C4 and C6 are unsubstituted. While C2 is a stereocenter, the absence of any other stereocenter in the molecule precludes the existence of diastereomers. The synthesis of this compound from 2,2-dimethylpropane-1,3-diol and acetophenone (B1666503) results in a single, unique chemical structure. thieme-connect.de
Enantioselective Synthesis and Enantiomeric Ratio Determination
Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer (one of a pair of non-superimposable mirror images) over the other. nih.gov This methodology is fundamental in pharmaceutical and fine chemical synthesis where a specific stereoisomer is often responsible for the desired biological activity.
This concept is not applicable to this compound because the molecule is achiral. ncats.iofda.gov It does not have a non-superimposable mirror image and therefore does not exist as a pair of enantiomers. As a result, there is no need for enantioselective synthesis strategies, and the determination of an enantiomeric ratio is irrelevant. For related chiral 1,3-dioxolanes, enantiopure products can be synthesized from chiral diols, with the enantiomeric excess often confirmed by techniques like chiral HPLC. nih.gov
Conformational Dynamics of the 1,3-Dioxane Ring
Chair and Twist Conformers
Like cyclohexane, the 1,3-dioxane ring is not planar and exists in several conformations that can interconvert. The two most significant conformers are the chair and the twist-boat (or twist) forms. researchgate.netresearchgate.net
Chair Conformation: This is the most stable and predominant conformation for most 1,3-dioxanes. thieme-connect.deresearchgate.net It minimizes both angle strain and torsional strain. The presence of two C-O bonds, which are shorter than C-C bonds, leads to more pronounced 1,3-diaxial interactions compared to cyclohexane. This strongly favors placing large substituents in the equatorial position. thieme-connect.de For this compound, the chair form with the phenyl group in the equatorial position is the ground-state conformation. nih.gov
Twist Conformation: The twist-boat (or simply twist) conformer is a flexible form that is higher in energy than the chair. researchgate.net The energy barrier for the chair-to-twist interconversion in 1,3-dioxane is lower than in cyclohexane (4.9 kcal/mol vs. 5.7 kcal/mol, respectively). thieme-connect.de In certain cases, such as with anti-1,3-diol acetonides, severe diaxial interactions in a chair form can force the molecule to adopt a twist-boat conformation. thieme-connect.de However, for the title compound, the substitution pattern does not introduce such severe interactions that would favor the twist form.
Quantum-chemical studies on related 5-substituted 1,3-dioxanes have shown that the chair conformer represents the global minimum on the potential energy surface, while local minima are occupied by the axial chair and various twist conformers (e.g., 1,4-twist and 2,5-twist). researchgate.net
Table 3: Conformational Properties of the 1,3-Dioxane Ring
| Conformer | Relative Stability | Key Characteristics |
| Chair | Most Stable (Ground State) thieme-connect.deresearchgate.net | Rigid structure, minimizes all strains. |
| Twist-Boat | Less Stable (Higher Energy) researchgate.net | Flexible form, serves as an intermediate in ring inversion. |
Anomeric Effect in Dioxane Systems
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to adopt an axial orientation, even if steric factors would favor an equatorial position. acs.orgwikipedia.org This effect is particularly significant when the substituent is an electronegative atom or group. wikipedia.org The underlying cause of the anomeric effect is generally attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic heteroatom (in this case, the oxygen atoms of the dioxane ring) and the antibonding σ* orbital of the C-X bond (where X is the substituent). rsc.org For this interaction to be maximal, an anti-periplanar arrangement of the lone pair and the C-X bond is required, which is achieved when the substituent is in the axial position. rsc.org
In the context of this compound, the phenyl group at the C-2 position is subject to the anomeric effect. The oxygen atoms at positions 1 and 3 of the dioxane ring each have lone pairs of electrons that can interact with the antibonding orbitals of the C-phenyl bond. This interaction can stabilize the conformation where the phenyl group is axial. However, the magnitude of the anomeric effect for a phenyl group is generally smaller than that for more electronegative substituents like halogens or alkoxy groups.
Potential Energy Surface Analysis of Conformational Isomerizations
The conformational flexibility of 1,3-dioxane rings can be described by a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. The most stable conformation for the 1,3-dioxane ring is the chair form. researchgate.netresearchgate.net Isomerization between two chair conformations (chair inversion) proceeds through higher-energy twist and boat intermediates.
Quantum-chemical studies on substituted 1,3-dioxanes have revealed the pathways for these conformational isomerizations. researchgate.net The chair-to-chair interconversion typically involves passing through several transition states and intermediate twist-boat and boat conformations. For 5-substituted 1,3-dioxanes, two main pathways for the conformational isomerization of the equatorial and axial chair conformers have been identified. researchgate.net
The substitution pattern of this compound will significantly influence the relative energies of the conformers and the barriers to interconversion. The gem-dimethyl group at C-5 will likely increase the energy of any conformation that introduces eclipsing interactions with these methyl groups. The phenyl and methyl groups at C-2 will also have a profound effect on the relative energies of the chair and twist conformations.
Table 1: Estimated Energy Parameters for Conformational Inversion of Substituted 1,3-Dioxanes (kcal/mol)
| Conformer/Transition State | 5-Ethyl-1,3-dioxane researchgate.net | 5-Isopropyl-1,3-dioxane researchgate.net | 5-tert-Butyl-1,3-dioxane researchgate.net | 5-Phenyl-1,3-dioxane researchgate.net |
| Equatorial Chair (Ceq) | 0.0 | 0.0 | 0.0 | 0.0 |
| Axial Chair (Cax) | 0.6 | 1.0 | 1.1 | 1.3 |
| 1,4-Twist (1,4-T) | 5.7 | 5.3 | 4.9 | 5.9 |
| 2,5-Twist (2,5-T) | 4.3 | 4.2 | 3.2 | 4.0 |
| Transition State 1 (TS-1) | 9.1 | 8.7 | 8.4 | 9.3 |
| Transition State 2 (TS-2) | 10.4 | 10.6 | 10.4 | 10.9 |
| Transition State 3 (TS-3) | 11.2 | 12.0 | - | - |
| Transition State 4 (TS-4) | 5.8 | 5.5 | 5.1 | 5.9 |
This table is based on data for 5-substituted 1,3-dioxanes and serves as an illustrative example of the relative energies involved in the conformational isomerization of the 1,3-dioxane ring. The actual values for this compound may differ.
Estimation of Gibbs Conformational Energies of Substituents
The conformational preference of a substituent on a cyclohexane or heterocyclic ring can be quantified by its conformational energy, often expressed as the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. scielo.br This value, also known as the A-value, represents the steric strain of having the substituent in the axial position.
For this compound, the conformational equilibrium is primarily dictated by the substituents at the C-2 and C-5 positions. The gem-dimethyl group at the C-5 position is conformationally locked and serves to anchor the chair conformation. The key conformational equilibrium to consider is the orientation of the phenyl and methyl groups at the C-2 position.
In the absence of specific experimental or computational data for this compound, we can estimate the conformational preferences by considering the A-values of the individual substituents in related systems. It is important to note that A-values can be influenced by the presence of other substituents and the nature of the ring system.
Remote substituents on a phenyl ring can affect the conformational energy of a 5-aryl-1,3-dioxane. nih.gov Electron-withdrawing substituents tend to decrease the conformational energy of the aryl group, while electron-donating groups increase it. nih.gov
Table 2: Conformational Free Energies (A-values) of Substituents in 1,3-Dioxane Systems (kcal/mol)
| Substituent | Position | A-value (kcal/mol) |
| Methyl | C-2 | ~2.9 |
| Methyl | C-5 | ~0.8 |
| Phenyl | C-2 | ~3.1 |
| Phenyl | C-5 | ~1.0 - 1.8 |
These A-values are approximate and can vary depending on the specific substitution pattern and the solvent.
Chemical Reactivity and Derivative Synthesis of 2,5,5 Trimethyl 2 Phenyl 1,3 Dioxane
Functional Group Transformations on the Dioxane Ring and Side Chains
While the parent compound 2,5,5-trimethyl-2-phenyl-1,3-dioxane does not possess a hydroxymethyl group, its derivatives containing this functional moiety are key substrates for further synthesis. The following sections describe common transformations performed on such hydroxymethyl-substituted 1,3-dioxane (B1201747) analogues.
The conversion of a hydroxymethyl group to a tosylate is a critical step in activating the alcohol for nucleophilic substitution. This is because the tosylate group is an excellent leaving group. The reaction is typically carried out by treating the hydroxymethyl-dioxane derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. nih.gov Anhydrous conditions are often important for the success of the tosylation reaction. researchgate.net This transformation has been applied to 1,3-dioxane structures to activate hydroxyl moieties for subsequent reactions, such as nucleophilic substitution. researchgate.net
Table 1: General Conditions for Tosylation of Hydroxymethyl-1,3-Dioxane Derivatives
| Reagent/Condition | Purpose | Typical Example |
| Substrate | Starting material containing a primary alcohol | 5-Hydroxymethyl-1,3-dioxane derivative |
| Tosylating Agent | Converts the hydroxyl group to a tosylate | p-Toluenesulfonyl chloride (TsCl) |
| Base | Neutralizes the HCl byproduct | Pyridine, Triethylamine (TEA) |
| Solvent | Dissolves reactants | Dichloromethane (DCM), Chloroform |
| Temperature | Reaction condition | 0 °C to room temperature |
Once the hydroxymethyl group has been converted to its tosylate, the tosyl group can be readily displaced by an azide nucleophile. This reaction, typically an SN2 substitution, is commonly performed using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting azido-dioxane derivative is a versatile intermediate that can be used in "click" chemistry or reduced to form a primary amine.
Alternatively, direct conversion of a dioxane-based alcohol to an azide has been achieved using reagents like zinc azide pyridinium (B92312) complex (Zn(N₃)₂·2Py) and triphenylphosphine (PPh₃) in a single step. mdpi.com Tosyl azide (TsN₃) is also a highly efficient reagent for diazo-transfer reactions onto compounds with active methylene groups, such as 1,3-dicarbonyls. organic-chemistry.org
Table 2: Typical Reaction for Azidation of a Dioxane-Tosylate Intermediate
| Reagent/Condition | Purpose | Typical Example |
| Substrate | Starting material with a good leaving group | 5-(Tosyloxymethyl)-1,3-dioxane derivative |
| Azide Source | Provides the azide nucleophile | Sodium Azide (NaN₃) |
| Solvent | Aprotic polar solvent to facilitate SN2 reaction | Dimethylformamide (DMF) |
| Temperature | Reaction condition | Room temperature to elevated temperatures (e.g., 60-80 °C) |
Functional groups introduced onto the dioxane scaffold, such as esters and azides, can be further modified through hydrolysis.
Ester Hydrolysis: Ester derivatives of dioxane carboxylic acids can be hydrolyzed to yield the parent carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. acs.org
Acid-catalyzed hydrolysis is a reversible reaction, typically performed by heating the ester with an excess of water and a strong acid catalyst.
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. It involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide, to produce an alcohol and the salt of the carboxylic acid. acs.org The free carboxylic acid can then be obtained by acidification.
Azide Hydrolysis/Reduction: While direct hydrolysis of azides is not a common transformation, they are typically converted to primary amines. This is most frequently achieved through reduction, using reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Pd/C), or the Staudinger reaction (using PPh₃ followed by water).
Synthesis of Dioxane Derivatives with Modified Substituents
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid is a valuable synthetic intermediate, notably used in the creation of dendrimers and other complex molecules. chemimpex.comiucr.org Its synthesis is typically achieved through the protection of the diol and carboxylic acid functionalities of a precursor molecule.
A common synthetic route involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with an acetone equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. iucr.org This reaction forms the cyclic acetal (dioxane ring), protecting the diol while leaving the carboxylic acid group intact. The carboxyl group in the resulting molecule occupies an equatorial position on the 1,3-dioxane ring. iucr.org
Table 3: Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
| Reactant/Reagent | Role | Reference |
| 2,2-Bis(hydroxymethyl)propionic acid | Starting material (source of the C5-COOH and C5-CH₃) | iucr.org |
| 2,2-Dimethoxypropane | Acetalization agent (forms the C2-dimethyl acetal) | iucr.org |
| Acetone | Solvent | iucr.org |
| p-Toluenesulfonic acid monohydrate | Acid catalyst | iucr.org |
| Triethylamine:ethanol solution | Quenching agent | iucr.org |
| Dichloromethane (DCM) | Extraction solvent | iucr.org |
2,2,5-Trimethyl-1,3-dioxane-4,6-dione, also known as Methyl Meldrum's acid, is a derivative of the well-known synthetic reagent Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). chemsrc.comwikipedia.org Meldrum's acid and its derivatives are notable for the high acidity of the C5 proton(s), which makes them useful as malonic acid equivalents in organic synthesis. chemicalbook.com
The synthesis of Methyl Meldrum's acid can be achieved through the condensation of methylmalonic acid with acetone. chemsrc.com This compound serves as a versatile building block. For instance, it has been used to trap reactive adducts formed in multi-component reactions, such as those between alkyl isocyanides and dialkyl acetylenedicarboxylates. chemsrc.comsigmaaldrich.com
Table 4: Synthesis and Properties of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
| Property/Component | Description | Reference |
| Common Name | Methyl Meldrum's acid | chemsrc.comnih.gov |
| Precursors | Methylmalonic acid, Acetone | chemsrc.com |
| Molecular Formula | C₇H₁₀O₄ | sigmaaldrich.com |
| Molecular Weight | 158.15 g/mol | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 111-114 °C | chemsrc.comsigmaaldrich.com |
| Key Reactivity | Serves as a synthetic equivalent of methylmalonic acid | wikipedia.orgchemicalbook.com |
Bis(hydroxymethyl) Derivatives (e.g., 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane)
The synthesis of 1,3-dioxane derivatives with functional groups such as hydroxyls is typically achieved by selecting appropriately substituted diols in the condensation reaction with an aldehyde or ketone, rather than by direct functionalization of a pre-existing dioxane ring like this compound. An illustrative example is the synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932).
This compound is prepared through the acid-catalyzed reaction of benzaldehyde with 2,2-Bis(hydroxymethyl)-1,3-propanediol, also known as pentaerythritol. nih.gov The reaction involves the formation of a six-membered acetal ring. In a typical procedure, 2,2-Bis(hydroxymethyl)-1,3-propanediol and benzaldehyde are heated in a solvent like dimethylformamide (DMF) in the presence of a catalyst such as iodine. nih.gov The resulting 1,3-dioxane ring in this derivative adopts a chair conformation, with the phenyl substituent at the C2 position occupying an equatorial position to minimize steric hindrance. nih.gov
Table 1: Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |
|---|
Incorporation of Different Alkyl and Aryl Substituents
The versatility of the 1,3-dioxane synthesis allows for the incorporation of a wide variety of alkyl and aryl substituents at different positions of the ring. This is achieved by choosing the appropriate carbonyl compound and 1,3-diol as starting materials.
Substituents at C2: The nature of the substituent at the C2 position is determined by the aldehyde or ketone used in the synthesis. For instance, reacting 2,2-dimethyl-1,3-propanediol with different aromatic aldehydes (e.g., p-nitrobenzaldehyde, 2-chlorobenzaldehyde) or aliphatic aldehydes leads to the corresponding 2-aryl- or 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives. journals.co.za
Substituents at C5: The substituents at the C5 position originate from the substituted 1,3-diol. For example, the reaction of acetophenone (B1666503) with 2,2-bis(hydroxymethyl) propionic acid yields (2,5-dimethyl-2-phenyl-1,3-dioxane-5-yl) methanoic acid, incorporating both a methyl and a methanoic acid group at the C5 position. researchgate.net
Stereochemistry: When asymmetric centers are present in the starting materials or are formed during the reaction, stereoisomers (cis/trans) can be produced. The relative orientation of the substituents can significantly influence the conformation of the dioxane ring and the properties of the molecule. For example, in the synthesis of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, both cis and trans isomers are formed, with the cis isomer being the major product. journals.co.za In this case, the cis configuration refers to the relative orientation of the substituent at C2 and the acetyl group at C5. journals.co.za
Table 2: Examples of Substituted 1,3-Dioxane Derivatives
| C2 Substituent | C5 Substituents | Starting Aldehyde/Ketone | Starting Diol | Resulting Dioxane Derivative | Reference |
|---|---|---|---|---|---|
| Phenyl | Methyl, Acetyl | Benzaldehyde | 3,3-Bis(hydroxymethyl)butan-2-one | 5-acetyl-5-methyl-2-phenyl-1,3-dioxane | journals.co.za |
| Methyl | Methyl, Acetyl | Acetaldehyde | 3,3-Bis(hydroxymethyl)butan-2-one | 5-acetyl-2,5-dimethyl-1,3-dioxane | journals.co.za |
Ring Opening Reactions and Transformation to Diols
The 1,3-dioxane ring, being an acetal, is susceptible to cleavage under acidic conditions, regenerating the original carbonyl compound and the 1,3-diol. This ring-opening reaction is a fundamental aspect of its chemistry, often utilized in synthetic organic chemistry where the 1,3-dioxane moiety serves as a protecting group for either a diol or a carbonyl function.
The hydrolysis is typically catalyzed by Brønsted or Lewis acids. The reaction proceeds via protonation of one of the oxygen atoms in the dioxane ring, followed by cleavage of the C-O bond to form a stabilized carbocation intermediate. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to release the carbonyl compound and the 1,3-diol.
The rate of this hydrolysis can be influenced by the substituents on the dioxane ring. For instance, the hydrolysis of 2-alkyl-4,4,5,5-tetramethyl-1,3-dioxolanes, which are structurally similar to 1,3-dioxanes, is significantly slower than that of the corresponding diethyl acetals or unsubstituted 1,3-dioxolanes. semanticscholar.org This highlights the steric and electronic effects of the substituents on the stability of the acetal.
In a practical application, enantioenriched 1,3-dioxanes can be transformed into the corresponding optically active 1,3-diols without loss of enantiomeric purity. researchgate.net For example, a 1,3-dioxane can be readily converted to the corresponding 1,3-diol, which may be a key intermediate in the synthesis of pharmaceutically active compounds. researchgate.net
Table 3: General Conditions for Ring Opening of 1,3-Dioxanes
| Reaction Type | Reagents | Conditions | Products |
|---|
Applications in Advanced Chemical Synthesis and Materials Science
2,5,5-Trimethyl-2-phenyl-1,3-dioxane as a Key Synthetic Intermediate
As a key intermediate, the compound's primary function is to provide a stable, yet reversible, modification of a carbonyl group, enabling complex molecular transformations.
This compound is widely utilized as a protecting group for the carbonyl functionality of acetophenone (B1666503). google.comscielo.br The formation of this six-membered ketal ring renders the otherwise reactive ketone group inert to a variety of reaction conditions. thieme-connect.de 1,3-dioxanes are generally stable in basic, reductive, or oxidative environments, which allows chemists to perform modifications on other parts of a molecule without unintended reactions at the carbonyl site. thieme-connect.de
The synthesis of the dioxane is typically achieved through the acid-catalyzed reaction of a ketone, in this case, acetophenone, with neopentyl glycol (2,2-dimethylpropane-1,3-diol). scielo.br Once the desired chemical transformations are complete, the protecting group can be cleanly removed under acidic conditions, regenerating the original ketone. thieme-connect.de This strategy of protection and deprotection is a cornerstone of multistep organic synthesis, and derivatives of 2,5,5-trimethyl-1,3-dioxane (B1280139) are employed as intermediates in the development of pharmaceuticals and agrochemicals. nbinno.com
Characteristics of this compound as a Protecting Group
| Property | Description | Reference |
|---|---|---|
| Formation | Acid-catalyzed reaction of acetophenone and neopentyl glycol. | scielo.br |
| Stability | Resistant to basic, reductive, and oxidative conditions. | thieme-connect.de |
| Cleavage (Deprotection) | Labile towards Brønsted or Lewis acid reagents, regenerating the ketone. | thieme-connect.de |
| Application | Intermediate in the synthesis of complex molecules like pharmaceuticals and agrochemicals. | nbinno.com |
The 1,3-dioxane (B1201747) framework is a direct precursor to 1,3-diols through ring-opening reactions. This relationship is particularly valuable in asymmetric synthesis, where optically active diols are crucial building blocks for many pharmaceutical compounds. Research has demonstrated that enantioenriched 1,3-dioxanes can be transformed into the corresponding optically active 1,3-diols without loss of enantiomeric purity. researchgate.net Such diols are known intermediates in the synthesis of drugs like fluoxetine, atomoxetine, and dapoxetine. researchgate.net
While the general strategy is well-established, it is important to note that this compound is an achiral molecule, meaning it does not have optical activity. ncats.io Therefore, its direct cleavage would result in the formation of an achiral diol, specifically 2,2-dimethyl-1-phenyl-1,3-propanediol. The synthesis of optically active diols requires starting with a chiral or prochiral dioxane derivative and employing asymmetric synthesis or resolution techniques.
Contributions to Polymer Chemistry and Materials Science
The structural components of this compound have relevance in the field of polymer science, both as intermediates and as potential monomers.
The utility of 1,3-dioxane derivatives extends into material science. nbinno.com In polymer chemistry, the synthesis of complex monomers often requires the use of protecting groups to prevent reactive functionalities from interfering with desired reactions. The same properties that make this compound an effective protecting group in organic synthesis are applicable to the synthesis of polymer precursors.
Furthermore, one of the foundational components of this compound, neopentyl glycol (NPG), is a widely used precursor in the manufacture of polymeric materials. mdpi.com NPG is a key ingredient in the production of high-quality polyester (B1180765) and polyurethane resins, providing excellent hydrolytic stability and resistance to weathering. mdpi.com Thus, this compound can be viewed as a stable carrier of the neopentyl glycol structural unit.
The 1,3-dioxane ring system itself is capable of undergoing polymerization. Specifically, cyclic acetals like 1,3-dioxolane (B20135) (a five-membered ring analog) can undergo cationic ring-opening polymerization (CROP) to form polyacetals. This process can be initiated by strong protonic acids, leading to the formation of polymer chains. rsc.org
While there is no direct evidence of this compound itself being used as a monomer, its structural class is relevant to polymerization reactions. The specific monomer mentioned, 5-Methylene-1,3-dioxane-2-one, is structurally distinct and not a direct derivative. However, the potential for functionalized 1,3-dioxanes to act as monomers in CROP highlights a potential application area for this class of compounds in creating advanced materials with tailored properties. nbinno.com
Polymerization Concepts Related to 1,3-Dioxanes
| Concept | Description | Reference |
|---|---|---|
| Polymerization Mechanism | Cationic Ring-Opening Polymerization (CROP) is a primary method for polymerizing cyclic acetals. | rsc.org |
| Precursor Relevance | The neopentyl glycol (NPG) backbone is a key component in industrial polymers like polyesters and polyurethanes. | mdpi.com |
| Potential Application | Functionalized 1,3-dioxane derivatives can be designed as monomers for creating new polymers. | nbinno.com |
Specialized Industrial Applications
Beyond its role in synthesis, this compound has found a niche in industrial applications, most notably in the fragrance industry. The compound is listed as a perfuming agent with a distinct scent profile. thegoodscentscompany.com Its odor is described as woody, with notes of sandalwood, camphor, and a sweet character reminiscent of methyl acetophenone. thegoodscentscompany.com Fragrance suppliers offer this compound, under names such as "sandal glycol acetal" or "acetophenone neopentyl glycol acetal," for use in fragrance concentrates. thegoodscentscompany.com
Use as Solvents in Organic Synthesis
This compound is identified as a solvent for use in organic synthesis reactions. Its chemical stability and liquid state at room temperature make it a candidate for a reaction medium in the synthesis of various chemicals, including pharmaceuticals and fragrances.
While the broader class of 1,3-dioxanes is known for its stability under basic, reductive, or oxidative conditions, making them useful as protecting groups in complex syntheses, specific research detailing the performance of this compound as a solvent is not extensively documented in publicly available literature. The stability of the dioxane ring is a key feature, protecting it from cleavage under many reaction conditions, though it is labile towards acidic reagents. This characteristic is fundamental to its utility in syntheses where such stability is required.
Derivatives of 2,5,5-trimethyl-1,3-dioxane are noted for their role as intermediates in the
Q & A
Q. How is 2,5,5-Trimethyl-2-phenyl-1,3-dioxane synthesized and characterized in academic research?
The compound is synthesized via ketalization reactions using catalysts like SiO₂-SO₃H under microwave irradiation, which improves reaction efficiency. Characterization involves infrared (IR) spectroscopy to confirm functional groups (e.g., C-O-C stretching in the dioxane ring) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve methyl, phenyl, and ring proton environments. X-ray crystallography may be used to determine chair conformations and substituent orientations .
Q. What experimental methods confirm the structural stability of this compound in solution and solid states?
Solid-state stability is confirmed via X-ray diffraction, revealing chair conformations with equatorial substituents. In solution (e.g., CDCl₃ or C₆D₆), dynamic NMR studies track conformational interconversions, such as axial-to-equatorial shifts of methyl groups, by analyzing vicinal spin-spin coupling constants and calculating free energy barriers (ΔG‡) .
Q. How can researchers assess the biological activity of this compound derivatives?
While direct biological data for this compound is limited, analogous 1,3-dioxane derivatives are screened for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding using in vitro assays. Molecular docking studies predict interactions with target proteins, guided by steric and electronic properties derived from computational models .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar compounds?
High-resolution mass spectrometry (HRMS) validates molecular mass, while ¹³C NMR distinguishes quaternary carbons (e.g., C-2 and C-5 methyl groups). IR spectroscopy differentiates dioxane ring vibrations from ketones or esters. Comparative analysis with spectral databases (e.g., SDBS) ensures specificity .
Advanced Research Questions
Q. How do solvent effects influence the conformational dynamics of this compound?
Quantum chemical calculations (e.g., RI-MP2/λ2) model solvation shells by simulating solvent interactions (e.g., CDCl₃ vs. C₆D₆). Dielectric constants and hydrogen-bonding capacity of solvents alter energy barriers for chair-chair interconversion, which are quantified via variable-temperature NMR and matched to computational predictions .
Q. What computational approaches predict the thermal decomposition pathways of this compound derivatives?
Density functional theory (DFT) at the PBE/3ξ level identifies transition states and activation energies for decomposition. Solvent effects (e.g., DMSO) are modeled using polarizable continuum models (PCM), revealing rate enhancements via stabilization of polar intermediates. Experimental validation involves thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to track decomposition products .
Q. How can researchers resolve contradictions between experimental and computational data in conformational studies?
Discrepancies arise from approximations in solvent modeling (e.g., implicit vs. explicit solvation). Hybrid methods, such as molecular dynamics (MD) simulations with explicit solvent molecules, refine solvation shell predictions. Experimental validation via NOESY NMR detects through-space interactions to confirm substituent orientations .
Q. What strategies optimize the synthesis of macrocycles incorporating this compound units?
Ring-closing metathesis (RCM) or templated synthesis leverages the steric bulk of the phenyl and methyl groups to enforce preorganization. X-ray crystallography and DFT calculations guide the design of dispiro-dioxane macrocycles, balancing strain energy and thermodynamic stability .
Q. How do electronic and steric factors of substituents affect the reactivity of this compound in nucleophilic substitution reactions?
Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the dioxane ring, while bulky substituents (e.g., phenyl) hinder nucleophilic attack. Hammett plots correlate substituent effects with reaction rates, validated by kinetic studies and frontier molecular orbital (FMO) analysis .
Q. What advanced NMR techniques elucidate solvent-dependent conformational equilibria?
EXSY (exchange spectroscopy) NMR quantifies exchange rates between axial and equatorial conformers in different solvents. Relaxation dispersion experiments measure microsecond-to-millisecond dynamics, while quantum chemical calculations predict solvent-induced shifts in ΔG‡ values .
Methodological Notes
- Data Interpretation : Cross-validate computational results (e.g., DFT-optimized geometries) with experimental data (X-ray/NMR) to ensure accuracy .
- Contradictions : Address discrepancies in solvent effects by combining implicit/explicit solvation models and experimental kinetic profiling .
- Advanced Tools : Use software like Gaussian (DFT), ORCA (RI-MP2), and MD packages (AMBER) for simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
